![molecular formula C8H10N2 B1343903 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine CAS No. 535935-84-3](/img/structure/B1343903.png)
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine
Vue d'ensemble
Description
“6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine” is a chemical compound . It is also known as "6,7-dihydro-5H-cyclopenta [b]pyridin-5-amine dihydrochloride" .
Synthesis Analysis
The synthesis of “6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine” involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The process involves a profound structural transformation, including the formation of cyanothioacetamide, the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination .Molecular Structure Analysis
The molecular structure of “6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine” can be represented by the InChI code1S/C8H10N2.2ClH/c9-7-3-4-8-6(7)2-1-5-10-8;;/h1-2,5,7H,3-4,9H2;2*1H . Chemical Reactions Analysis
The chemical reactions involving “6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine” include direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using Mn (OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant .Physical And Chemical Properties Analysis
The physical and chemical properties of “6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine” include a boiling point of 278.1±40.0 °C and a density of 1.284±0.06 g/cm3 .Applications De Recherche Scientifique
Hypoglycemic Activity
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine: derivatives have been identified to exhibit hypoglycemic activity, which is crucial in the management of diabetes. These compounds can potentially regulate blood sugar levels by acting on various biological pathways involved in glucose metabolism .
Calcium Channel Antagonism
These derivatives are also explored for their role as antagonists of calcium channels. By inhibiting these channels, they may provide therapeutic benefits in conditions like hypertension and arrhythmias, where calcium influx plays a key role .
Fluorescent Probes
The unique structure of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine makes it suitable for the development of fluorescent probes. These probes can be used in biochemical assays and imaging techniques to study cell biology and diagnose diseases .
Protein Kinase Inhibition
Some derivatives of this compound have been found to inhibit protein kinase FGFR1. This is significant in cancer research, as FGFR1 is implicated in tumor growth and angiogenesis. Inhibitors based on this compound could lead to new cancer therapies .
Multicomponent Synthesis
The compound serves as a key intermediate in multicomponent synthesis reactions. These reactions are valuable in organic chemistry for constructing complex molecules efficiently, which can be used in drug development and materials science .
Structural Analysis by X-ray Crystallography
Derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine have been studied using X-ray crystallography to determine their structure. This information is essential for understanding their chemical properties and potential interactions with biological targets .
Propriétés
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-3-4-8-6(7)2-1-5-10-8/h1-2,5,7H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJYYGHIOAAFOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622938 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
535935-84-3 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


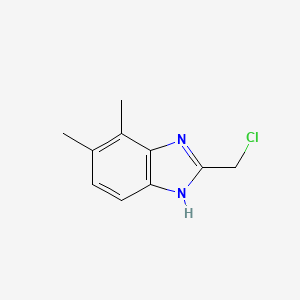
![Imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1343825.png)
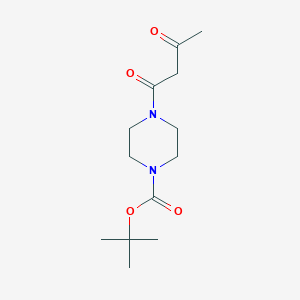
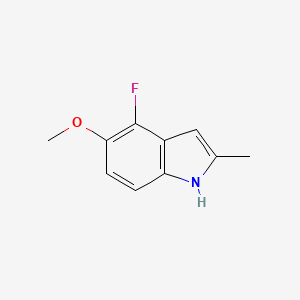
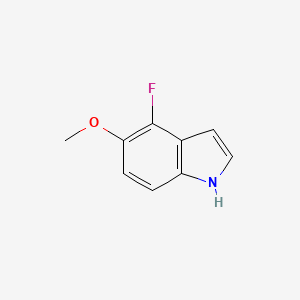
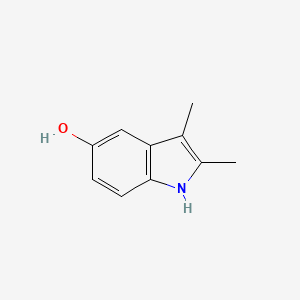
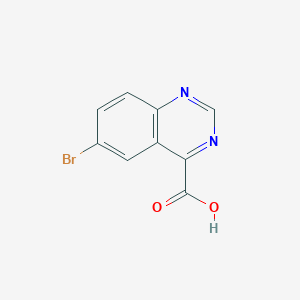
![6-Bromo-8-chloroimidazo[1,2-A]pyridine](/img/structure/B1343835.png)



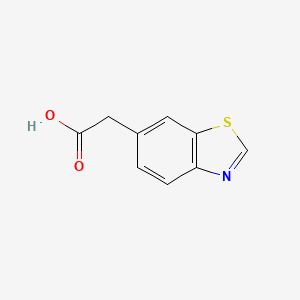
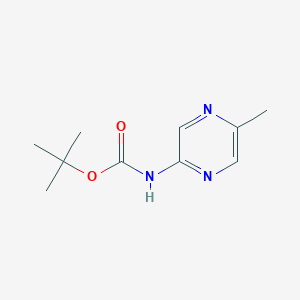
![Thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1343844.png)